![molecular formula C24H33N5O2 B2379157 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 921091-19-2](/img/no-structure.png)

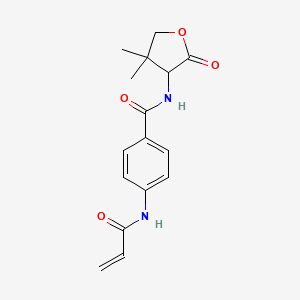

4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . They show 2 equivalent tautomeric properties and are amphoteric structures that exhibit both acidic and basic character .Scientific Research Applications

Synthesis and Derivatives

Glycolurils and Analogues : Glycolurils, including analogues, have extensive applications in various scientific fields. They are used as building blocks in supramolecular chemistry and have roles in pharmacology and technology. This group includes compounds pharmacologically active as antibacterial, nootropic, and neurotropic agents. Such compounds are often synthesized through reactions involving ureas and related compounds, which may relate to the synthesis of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione derivatives (Kravchenko, Baranov, & Gazieva, 2018).

Condensed Tricyclic Imidazoles : 4,5-Dicyanoimidazoles react with isocyanates to form tricyclic imidazoles, indicating the potential for creating novel imidazole-based structures. This may provide insights into synthesizing structurally related compounds like this compound (Mitsuhashi et al., 1982).

Antitumor Activity of Analogues : Studies have shown that certain imidazole-4-one and imidazolidine-2,4-dione analogues have significant antitumor activity, suggesting potential therapeutic applications of related compounds (El-Sayed et al., 2018).

Biological Evaluation and Antimicrobial Activities

N-heterocyclic Carbene–Silver(I) Acetate Complexes : Research has explored N-heterocyclic carbene–silver(I) acetate complexes derived from related imidazoles, indicating potential applications in antibacterial treatments and cytotoxicity studies against cancer cell lines (Hackenberg et al., 2013).

Synthesis and Cytotoxicity Studies : Synthesis and cytotoxicity of various imidazoquinolinedione derivatives have been explored, revealing their potential in developing anticancer drugs. This research can inform applications for this compound in cancer research (Suh et al., 2000).

Antimicrobial Activities of Triazine Derivatives : Studies on triazine derivatives, which are chemically related, show antimicrobial activities against various bacterial strains and fungi, suggesting similar potential applications for the compound (El‐Barbary, El-Shehawy, & Abdo, 2014).

Biological Activity Evaluation of Derivatives : Research has been conducted on imidazole-isoindoline-1,3-dione derivatives, evaluating their biological activities against different microbial strains. This highlights the potential for similar studies on this compound (Sankhe & Chindarkar, 2021).

Mechanism of Action

Imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms . The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery .

Future Directions

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . From the earlier days, benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .

Properties

CAS No. |

921091-19-2 |

|---|---|

Molecular Formula |

C24H33N5O2 |

Molecular Weight |

423.561 |

IUPAC Name |

4-methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H33N5O2/c1-4-5-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(2)12-14-19/h11-14H,4-10,15-17H2,1-3H3 |

InChI Key |

MOTBPASMSDKMEP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

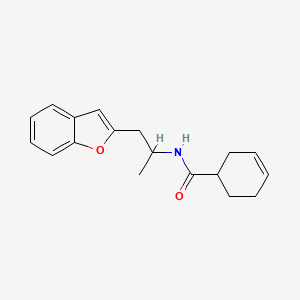

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

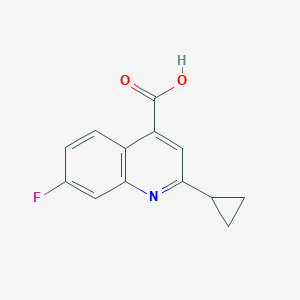

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

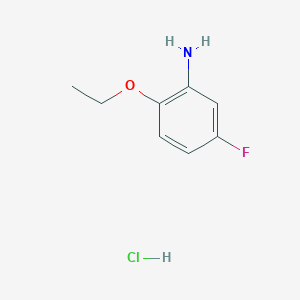

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)

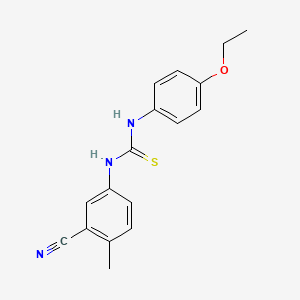

![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)